propyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Propyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic coumarin derivative characterized by a 4H-chromen-4-one backbone substituted at positions 3 and 7. The 3-position features a propyl 4-oxybenzoate ester, while the 7-position is modified with a dimethylcarbamoyl oxy group. Coumarin derivatives are widely studied for their biological activities, including anticoagulant, antimicrobial, and anticancer properties . The ester and carbamate functionalities in this compound likely influence its lipophilicity, metabolic stability, and interaction with biological targets. Structural elucidation of such compounds often employs crystallographic techniques, as exemplified by software tools like SHELX .
Properties
IUPAC Name |
propyl 4-[7-(dimethylcarbamoyloxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-5-12-28-22(26)15-6-8-16(9-7-15)30-21-14(2)29-19-13-17(31-23(27)24(3)4)10-11-18(19)20(21)25/h6-11,13H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCCBVCSTFTHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound belongs to the class of benzoates and features a chromenone moiety, which is known for various biological activities. The structural formula is as follows:
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor effects. For instance, a study on related chromenone derivatives demonstrated their ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells, through mechanisms involving apoptosis and cell cycle arrest .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Chromenone Derivative A | MCF-7 (Breast) | 15 | Apoptosis |
| Chromenone Derivative B | PC3 (Prostate) | 20 | Cell Cycle Arrest |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 500 to 1000 µg/mL, suggesting moderate antimicrobial activity .
Antioxidative Properties
The antioxidative potential of this compound is noteworthy. Studies indicate that chromenone derivatives can scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression and microbial metabolism.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to neutralize free radicals.
Case Studies
- Study on Antitumor Effects : A recent study published in the Bulletin of the Korean Chemical Society found that a related compound exhibited significant growth inhibition in various tumor cell lines through MTT assays, supporting the potential antitumor activity of this compound .
- Antimicrobial Efficacy : A comparative study on several benzoate derivatives highlighted their effectiveness against pathogenic bacteria, with propyl 4-{...} showing promising results against common strains responsible for infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound is compared below with a structurally related analogue from the literature:
Compound A : Propyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate .
Functional Group Impact
- Carbamate vs. Hydroxy Group: The dimethylcarbamoyl oxy group in the target compound reduces acidity (higher pKa) compared to Compound A’s phenolic -OH, favoring membrane permeability.
- Piperazine Substitution : Compound A’s piperazinylmethyl group introduces basicity and hydrophilicity, likely enhancing solubility in acidic environments. This group is absent in the target compound, which may limit its solubility but improve blood-brain barrier penetration.
- Ester Chain Length : Both compounds share a propyl ester chain, but analogues with shorter chains (e.g., methyl) would exhibit reduced lipophilicity and faster clearance.
Research Findings and Data Gaps
- Synthetic Challenges : The synthesis of such coumarin derivatives requires regioselective functionalization, particularly at the 7- and 8-positions.
- Experimental Data Limitations : Predicted properties for the target compound (e.g., boiling point, solubility) are extrapolated from structural analogues due to a lack of direct measurements.
- Therapeutic Potential: Further studies are needed to evaluate the target compound’s pharmacokinetics and toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
